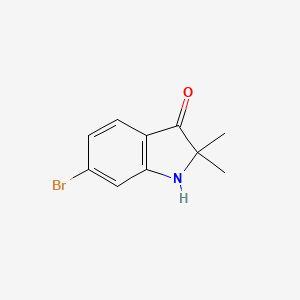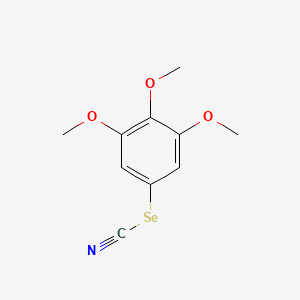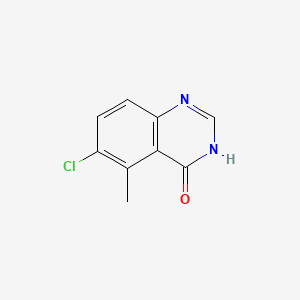
(4-(Benzyloxy)phenyl)(6-bromopyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Benzyloxy)phenyl)(6-bromopyridin-3-yl)methanone is an organic compound with the molecular formula C19H14BrNO2 It is a complex molecule that features both a benzyloxyphenyl group and a bromopyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)phenyl)(6-bromopyridin-3-yl)methanone typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with phenol in the presence of a base to form the benzyloxyphenyl intermediate.
Bromination of Pyridine: Pyridine is brominated using bromine or a brominating agent to introduce the bromine atom at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Benzyloxy)phenyl)(6-bromopyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromopyridinyl group.
Substitution: The bromine atom in the pyridinyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
(4-(Benzyloxy)phenyl)(6-bromopyridin-3-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (4-(Benzyloxy)phenyl)(6-bromopyridin-3-yl)methanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(Benzyloxy)phenyl)(5-bromopyridin-3-yl)methanone
- (4-(Benzyloxy)phenyl)(6-chloropyridin-3-yl)methanone
- (4-(Benzyloxy)phenyl)(6-fluoropyridin-3-yl)methanone
Uniqueness
(4-(Benzyloxy)phenyl)(6-bromopyridin-3-yl)methanone is unique due to the specific positioning of the bromine atom on the pyridinyl group and the presence of the benzyloxyphenyl moiety.
Propriétés
Formule moléculaire |
C19H14BrNO2 |
|---|---|
Poids moléculaire |
368.2 g/mol |
Nom IUPAC |
(6-bromopyridin-3-yl)-(4-phenylmethoxyphenyl)methanone |
InChI |
InChI=1S/C19H14BrNO2/c20-18-11-8-16(12-21-18)19(22)15-6-9-17(10-7-15)23-13-14-4-2-1-3-5-14/h1-12H,13H2 |
Clé InChI |
WFXDKSUQUFAPAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)C3=CN=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6'-Bromo-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14908929.png)




![(4S,7S,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid](/img/structure/B14908951.png)

![n-[2-(8-Quinolinyl)ethyl]sulfamide](/img/structure/B14909001.png)

![7-Methoxy-2,2-dimethyl-5-vinyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14909010.png)


![n-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-7-carboxamide](/img/structure/B14909020.png)
